molecular formula C13H11Cl2N3O3S B2575612 (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,4-dichlorobenzoate CAS No. 877642-94-9

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,4-dichlorobenzoate

Cat. No.: B2575612
CAS No.: 877642-94-9
M. Wt: 360.21
InChI Key: TUXALGLALPGVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,4-dichlorobenzoate" is a triazine-derived ester featuring a 1,2,4-triazin-5-one core substituted with a methyl group at position 6 and a methylthio (-SMe) group at position 2.

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S/c1-7-11(19)18(13(22-2)17-16-7)6-21-12(20)9-4-3-8(14)5-10(9)15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXALGLALPGVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,4-dichlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyanuric chloride with methylamine and thiourea can yield the triazine ring with the desired substitutions.

    Esterification: The triazine derivative is then subjected to esterification with 2,4-dichlorobenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the triazine ring, potentially converting it to a hydroxyl group.

    Substitution: The dichlorobenzoate ester can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazine derivatives have shown efficacy.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonylurea herbicides and triazine derivatives. Below is a comparative analysis based on substituent patterns, synthesis pathways, and functional implications.

Structural Analogues in Agrochemicals

Table 1: Key Structural and Functional Differences

Compound Name Triazine Substituents Benzoate/Ester Substituents Primary Use/Property
Target Compound 6-Me, 3-SMe, 5-oxo 2,4-dichloro Not explicitly stated
Triflusulfuron-methyl 4-(dimethylamino), 6-(2,2,2-trifluoroethoxy Sulfonylurea-linked methyl benzoate Herbicide (ALS inhibitor)
Ethametsulfuron-methyl 4-ethoxy, 6-(methylamino) Sulfonylurea-linked methyl benzoate Herbicide (cereals, oilseed rape)
Metsulfuron-methyl 4-methoxy, 6-methyl Sulfonylurea-linked methyl benzoate Broad-spectrum herbicide
Key Observations:

Triazine Core Variations: The target compound’s 1,2,4-triazin-5-one core differs from the 1,3,5-triazine rings in sulfonylurea herbicides, which may alter binding to acetolactate synthase (ALS), a common target for herbicides . The methylthio (-SMe) group at position 3 is unique; sulfonylureas typically feature sulfonylurea bridges or amino/methoxy substituents.

Benzoate Substituents: The 2,4-dichlorobenzoate ester contrasts with the sulfonylurea-linked benzoates in analogues.

Functional Implications of Substituents

  • This could translate to a different mode of action or shorter environmental persistence.
  • Dichlorobenzoate vs. Sulfonylurea: The dichlorobenzoate ester lacks the sulfonylurea bridge critical for ALS inhibition in herbicides like metsulfuron-methyl. This suggests the target compound may act via a non-ALS pathway or require metabolic activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.